1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

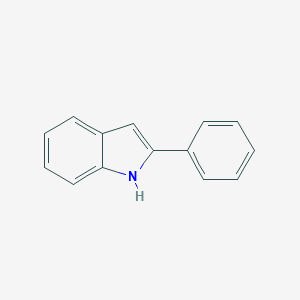

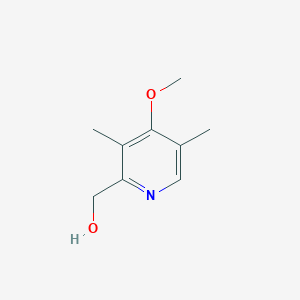

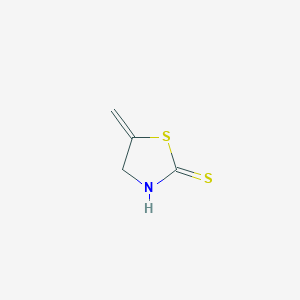

The molecular formula of this compound is C19H21NO2S. The InChI and SMILES strings, which provide a text representation of the molecule’s structure, are also available.Chemical Reactions Analysis

The compound has been used in research focused on dengue virus (DENV) helicase . The replication inhibitory effect was average and depends on the chemical structure .Wissenschaftliche Forschungsanwendungen

I have conducted several searches to find detailed information on the unique scientific research applications of “1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate”, also known as “tert-butyl N-(6,11-dihydrobenzocbenzothiepin-11-yl)carbamate”. Unfortunately, the searches did not yield specific applications for this compound.

Wirkmechanismus

Target of Action

The primary target of this compound is the dengue virus (DENV) helicase . Helicases are enzymes that separate double-stranded DNA or RNA into single strands, allowing replication to occur. In the case of the dengue virus, the helicase is a crucial component of the virus’s replication machinery.

Mode of Action

The compound interacts with the DENV helicase, inhibiting its function . This prevents the virus from replicating its genetic material, thereby halting the spread of the virus within the host organism. The exact nature of this interaction and the resulting changes at the molecular level are complex and depend on the specific chemical structure of the compound .

Biochemical Pathways

The inhibition of DENV helicase affects the viral replication pathway. By preventing the separation of the viral RNA strands, the compound disrupts the replication process. This leads to a decrease in the production of new virus particles .

Pharmacokinetics

The compound’s solubility in organic solvents and low solubility in water suggest that it may be well-absorbed in the body and could potentially cross biological membranes effectively.

Result of Action

The primary result of the compound’s action is the inhibition of dengue virus replication. This could potentially lead to a decrease in the severity of the infection and aid in the recovery of the infected individual .

Eigenschaften

IUPAC Name |

tert-butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-19(2,3)22-18(21)20-17-14-9-5-4-8-13(14)12-23-16-11-7-6-10-15(16)17/h4-11,17H,12H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNAKKJUJYEGMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965346 |

Source

|

| Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate | |

CAS RN |

51065-32-8 |

Source

|

| Record name | Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)

![1-[(Phenylamino)methyl]benzotriazole](/img/structure/B188598.png)